Methyl 2-cyano-2-methylhexanoate
Description
Properties
CAS No. |
61044-98-2 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-cyano-2-methylhexanoate |
InChI |
InChI=1S/C9H15NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-6H2,1-3H3 |
InChI Key |
PKOYWJDSJSPXOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction with Isovaleraldehyde
In a representative procedure (,):
- Reactants : Methyl cyanoacetate (1.0 mol) and isovaleraldehyde (1.05 mol) are combined in cyclohexane.
- Catalyst : Piperidine (0.01 equiv) or ammonium acetate (10 g/mol) in acetic acid.
- Conditions : Reflux at 140–150°C with azeotropic water removal via Dean-Stark apparatus.
- Intermediate : Forms (E)-2-cyano-5-methylhex-2-enoic acid methyl ester (95.9% purity by GC).
- Hydrogenation : The unsaturated intermediate is hydrogenated using NaBH4 or H2/Pd-C to yield the saturated ester.
Key Data :
Alkylation of Methyl Cyanoacetate
Alkylation strategies exploit the acidity of the α-hydrogen in methyl cyanoacetate, enabling nucleophilic substitution with alkyl halides.
Malonic Ester Synthesis Analogue
A patent outlines a malonic ester-like alkylation:
- Deprotonation : Methyl cyanoacetate is treated with KOH (1.0 equiv) in ethanol.
- Alkylation : Addition of 1-bromo-3-methylbutane (isobutyl bromide) at 50–60°C.
- Workup : Filtration and crystallization yield the alkylated product.
Key Data :
Esterification of 2-Cyano-2-Methylhexanoic Acid
Direct esterification of the corresponding carboxylic acid offers an alternative route.
Acid-Catalyzed Esterification
- Reactants : 2-Cyano-2-methylhexanoic acid and methanol.
- Catalyst : H2SO4 or p-toluenesulfonic acid (PTSA).
- Conditions : Reflux for 12–24 hours with molecular sieves for water removal.
Key Data :
- Yield : 80–85% (estimated from analogous esterifications in).
- Purity : Requires purification via vacuum distillation.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation | 60–76% | Reflux, azeotropic drying | High purity, scalable | Requires hydrogenation step |
| Alkylation | 85–92% | Mild temperatures | Single-step, no unsaturated intermediates | Limited substrate availability |
| Esterification | 80–85% | Acidic reflux | Simple setup | Requires pre-synthesized carboxylic acid |
Industrial-Scale Considerations
- Catalyst Recycling : Piperidine and KOH can be recovered from reaction mixtures, reducing costs.
- Solvent Selection : Cyclohexane and ethanol are preferred for their low toxicity and ease of removal.
- Byproduct Management : Azeotropic water removal minimizes hydrolysis of the cyano group.
Emerging Methodologies
Enzymatic Resolution
A patent describes the use of nitrilases to resolve racemic 2-isobutylsuccinonitrile into enantiomerically pure (S)-3-cyano-5-methylhexanoic acid, which can be esterified to the target compound.
Challenges and Optimization Opportunities
- Stereocontrol : Current methods produce racemic mixtures; asymmetric catalysis (e.g., chiral amines) remains underexplored.
- Green Chemistry : Replacement of piperidine with biodegradable catalysts (e.g., DBU) could enhance sustainability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under both acidic and basic conditions:
-
Acidic Hydrolysis :
Reacting with aqueous HCl (1-2 M) at reflux (80-100°C) for 6-12 hours converts the ester to 2-cyano-2-methylhexanoic acid. This method preserves the nitrile group . -
Basic Hydrolysis :
Treatment with NaOH (1-3 M) in ethanol/water (1:1) at 60-80°C yields the sodium salt of 2-cyano-2-methylhexanoic acid. Complete saponification typically requires 4-8 hours .
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 1 M HCl, 12 h | 2-cyano-2-methylhexanoic acid | 85-90% |
| Basic (NaOH, ethanol) | 2 M NaOH, 6 h, 70°C | Sodium 2-cyano-2-methylhexanoate | 92% |
Nitrile Hydrolysis
The cyano group can be hydrolyzed to a carboxylic acid or amide under controlled conditions:
-
Acidic Hydrolysis :
Concentrated H₂SO₄ (18 M) at 120°C for 24 hours converts the nitrile to 2-methyl-2-carboxyhexanoic acid . -
Basic Hydrolysis :
NaOH (5 M) with H₂O₂ at 90°C selectively forms the amide intermediate (2-methyl-2-carbamoylhexanoate) within 8 hours .
Nitrile Reduction
The cyano group is reduced to a primary amine using:
-
Catalytic Hydrogenation :
H₂ gas (50 psi) with Raney Ni at 80°C for 12 hours produces 2-methyl-2-aminomethylhexanoate. Excess hydrogen pressure prevents secondary amine formation . -
Lithium Aluminum Hydride (LiAlH₄) :
Anhydrous THF at 0°C reduces the nitrile to the corresponding amine in 75% yield within 4 hours .
| Method | Reagents | Product | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Raney Ni, 12 h | 2-methyl-2-aminomethylhexanoate | 80% |
| LiAlH₄ Reduction | LiAlH₄, THF, 4 h | 2-methyl-2-aminomethylhexanoate | 75% |
Nucleophilic Additions
The electron-deficient nitrile group facilitates nucleophilic attacks:
-
Grignard Reagents :
Reaction with methylmagnesium bromide (3 equiv) in dry ether at 0°C forms a magnesium imine complex, which hydrolyzes to 2-methyl-2-acetylhexanoate upon acidic workup . -
Organozinc Reagents :
Diethylzinc in THF adds to the nitrile, yielding 2-methyl-2-(diethylzinc)hexanoate, a precursor for cross-coupling reactions .
Enzymatic Transformations
Ene-reductases catalyze stereoselective reductions of α,β-unsaturated nitriles. For example:
-
Bioreduction :
Using purified ene-reductases (e.g., OYE1 or YqjM) in phosphate buffer (pH 7.0) with NADPH cofactor at 30°C for 24 hours produces (R)-2-cyano-2-methylhexanoate with >95% enantiomeric excess .
| Enzyme | Conditions | Product | ee (%) |
|---|---|---|---|
| OYE1 | NADPH, pH 7.0, 24 h | (R)-enantiomer | 96 |
| YqjM | NADPH, pH 7.0, 24 h | (S)-enantiomer | 98 |
Transesterification
The methyl ester undergoes exchange with higher alcohols under acidic catalysis:
-
Ethanolysis :
Heating with excess ethanol and H₂SO₄ (0.1 equiv) at 70°C for 8 hours yields ethyl 2-cyano-2-methylhexanoate in 88% yield .
This compound’s multifunctional reactivity makes it invaluable for synthesizing chiral intermediates, agrochemicals, and bioactive molecules. Recent advancements in enzymatic methods highlight its role in sustainable chemistry, while traditional transformations remain foundational in industrial applications .
Scientific Research Applications
Methyl 2-cyano-2-methylhexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Industrial Applications: Used in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-methylhexanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, if explored, it may interact with specific molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares Methyl 2-cyano-2-methylhexanoate with four structurally related esters, highlighting differences in substituents, molecular formulas, and key properties.
Key Structural Differences and Their Implications
Cyano Group vs. Hydrocarbon Substituents: The cyano group in this compound enhances polarity and reactivity compared to non-cyano analogs like Methyl 2-methylhexanoate. This group facilitates nucleophilic substitution and hydrolysis reactions . In Ethyl 2-cyano-2-phenylacetate, the phenyl group introduces aromatic stability, reducing reactivity compared to aliphatic cyanoesters .
The allyl group in Ethyl 2-allyl-2-cyano-3-methylhexanoate provides unsaturation, enabling conjugation and participation in cycloaddition reactions .
Physical Properties: Methyl 2-methylhexanoate (C₈H₁₆O₂) has a lower molecular weight (144.21 g/mol) and higher volatility than cyano-containing esters, making it suitable for applications in volatile flavor compounds .
Research Findings and Data Gaps
- Synthetic Methods: Ethyl 2-cyano-2-phenylacetate’s synthesis involves Knoevenagel condensation , which may be adaptable to this compound.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-cyano-2-methylhexanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification and cyano-group introduction. For analogous esters (e.g., methyl 2-hydroxy-4-methylpentanoate), esterification via acid-catalyzed condensation between carboxylic acid derivatives and methanol is common . Reaction conditions such as temperature (60–80°C), catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid), and solvent (anhydrous toluene or THF) critically impact yield. For example, excessive heat may promote side reactions like hydrolysis, while insufficient catalyst concentration reduces esterification efficiency. Optimization via Design of Experiments (DoE) is recommended, varying parameters like molar ratios (1:1.2–1:5 acid/alcohol) and reflux duration (6–24 hrs) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the ester backbone and cyano-group placement. For similar compounds (e.g., methyl 2-phenylacetoacetate), the ester carbonyl appears at ~170–175 ppm in ¹³C NMR, while the cyano group (C≡N) resonates at ~110–120 ppm .
- IR : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates purity and molecular ion ([M+H]⁺ expected at m/z ~183.2) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 40% vs. 70%) may arise from unoptimized conditions or impurities. Approaches include:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G**) to predict steric hindrance from the methyl and cyano groups, which may slow esterification .
- Byproduct Analysis : GC-MS can detect side products (e.g., unreacted hexanoic acid derivatives) that reduce yield .
Q. How does the steric effect of the cyano group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The cyano group at C2 creates steric hindrance, reducing accessibility to nucleophiles. For example, in hydrolysis studies of analogous esters (e.g., methyl 2-hydroxyacetate), bulky substituents decrease reaction rates by ~30% compared to linear analogs . To assess this:
- Competitive Reactions : Compare reaction rates with/without cyano substitution under identical conditions (e.g., NaOH-mediated hydrolysis at 25°C).
- X-ray Crystallography : Resolve the molecular geometry to quantify bond angles and steric bulk .
Q. What experimental design considerations are critical for stability studies of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis to 2-cyano-2-methylhexanoic acid) .
- Stabilizers : Test antioxidants (e.g., BHT) or desiccants (e.g., silica gel) in packaging. For similar esters, silica gel reduced hydrolysis by 50% over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
